Cas no 253-45-2 (2,7-Naphthyridine)
2,7-Naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 2,7-Naphthyridine
- 2,7-Diazanaphthalene
- [2,7]Naphthyridin
- [2,7]Naphthyridine
- AKOS006271605
- CS-0308462
- InChI=1/C8H6N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1-6
- Q27116908
- AM20050999
- 2,7-naphthyridine, 1,4-dihydro-
- FT-0717811
- A817808
- CHEBI:36629
- HCMMECMKVPHMDE-UHFFFAOYSA-N
- 1,4-dihydro-2,7-naphthyridine
- 2, 7-naphthyridine
- DTXSID80179940
- SCHEMBL140144
- EN300-120943
- 253-45-2
- 2,7-Naphthyridine(7CI,8CI,9CI)
- DTXCID40102431
- FN146903
- 887-942-3
-
- MDL: MFCD00160700
- Inchi: 1S/C8H6N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1-6H
- InChI Key: HCMMECMKVPHMDE-UHFFFAOYSA-N
- SMILES: N1C=CC2C=CN=CC=2C=1
Computed Properties
- Exact Mass: 130.05300
- Monoisotopic Mass: 130.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.183
- Boiling Point: 286 ºC
- Flash Point: 108 ºC
- PSA: 25.78000
- LogP: 1.62980
2,7-Naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,7-Naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219007760-250mg |
2,7-Naphthyridine |
253-45-2 | 95% | 250mg |
$433.65 | 2023-09-02 | |
| Alichem | A219007760-1g |
2,7-Naphthyridine |
253-45-2 | 95% | 1g |
$2049.70 | 2023-09-02 | |
| Chemenu | CM141238-1g |
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253-45-2 | 95% | 1g |
$1636 | 2024-07-28 | |
| Chemenu | CM141238-1g |
2,7-naphthyridine |
253-45-2 | 95% | 1g |
$1861 | 2021-08-05 | |
| eNovation Chemicals LLC | D101387-1g |
2,7-naphthyridine |
253-45-2 | 95% | 1g |
$965 | 2024-06-05 | |
| eNovation Chemicals LLC | D101387-5g |
2,7-naphthyridine |
253-45-2 | 95% | 5g |
$1980 | 2024-06-05 | |
| Enamine | EN300-120943-0.05g |
2,7-naphthyridine |
253-45-2 | 95% | 0.05g |
$162.0 | 2023-02-15 | |
| Enamine | EN300-120943-0.1g |
2,7-naphthyridine |
253-45-2 | 95% | 0.1g |
$241.0 | 2023-02-15 | |
| Enamine | EN300-120943-0.25g |
2,7-naphthyridine |
253-45-2 | 95% | 0.25g |
$347.0 | 2023-02-15 | |
| Enamine | EN300-120943-0.5g |
2,7-naphthyridine |
253-45-2 | 95% | 0.5g |
$546.0 | 2023-02-15 |
2,7-Naphthyridine Suppliers
2,7-Naphthyridine Related Literature
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Abida Ashraf,Zahid Shafiq,Khalid Mahmood,Muhammad Yaqub,Waqar Rauf RSC Adv. 2020 10 5938
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2. Syntheses of some highly substituted pyridines, 2,7-naphthyridines and 1H-pyrimido[4,5,6-i,j][2,7]naphthyridinesJ. D. Atkinson,M. C. Johnson J. Chem. Soc. C 1968 1252
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Yitian Jiang,Miaochang Liu,Mengzhu Wang,Yunxiang Lei,Qiuping Ding,Huayue Wu,Xiaobo Huang Org. Biomol. Chem. 2022 20 7770
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4. 704. Some derivatives of 2,7-naphthyridineB. M. Ferrier,Neil Campbell J. Chem. Soc. 1960 3513
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Kommuru Goutham,Veerabhushanam Kadiyala,Balasubramanian Sridhar,Galla V. Karunakar Org. Biomol. Chem. 2017 15 7813
Additional information on 2,7-Naphthyridine
Recent Advances in 2,7-Naphthyridine (CAS 253-45-2) Research: A Comprehensive Review
2,7-Naphthyridine (CAS 253-45-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a scaffold for drug development, particularly in the areas of oncology, infectious diseases, and neurological disorders. This research brief aims to synthesize the latest findings on 2,7-Naphthyridine, focusing on its synthesis, biological activities, and mechanistic insights.
One of the most notable advancements in the study of 2,7-Naphthyridine is its application in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully synthesized novel 2,7-Naphthyridine derivatives that exhibit potent inhibitory effects on specific kinases, such as EGFR and ALK. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, which highlighted the compound's high selectivity and low toxicity profile in preclinical models.
In addition to its kinase inhibitory properties, 2,7-Naphthyridine has shown promise as an antimicrobial agent. A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of 2,7-Naphthyridine exhibit strong activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and interfere with essential enzymatic processes. These results suggest that 2,7-Naphthyridine could serve as a valuable template for the development of next-generation antibiotics.
Another area of interest is the neuroprotective potential of 2,7-Naphthyridine derivatives. A 2022 study published in ACS Chemical Neuroscience reported that specific modifications to the 2,7-Naphthyridine core structure enhanced its ability to cross the blood-brain barrier and modulate neurotransmitter systems. These derivatives showed efficacy in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing oxidative stress and inhibiting protein aggregation. This research opens new avenues for the treatment of neurological disorders.
The synthesis of 2,7-Naphthyridine derivatives has also seen significant progress. Recent methodologies, such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have improved the efficiency and yield of these compounds. A 2023 review in Chemical Reviews summarized these advancements, emphasizing the importance of green chemistry principles in reducing the environmental impact of synthetic processes. These innovations are critical for scaling up production and facilitating further preclinical and clinical studies.
In conclusion, 2,7-Naphthyridine (CAS 253-45-2) continues to be a focal point of research in chemical biology and drug discovery. Its diverse pharmacological activities, coupled with advances in synthetic chemistry, position it as a promising candidate for the development of novel therapeutics. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety and efficacy in clinical trials. The ongoing exploration of 2,7-Naphthyridine underscores its potential to address unmet medical needs across multiple disease areas.
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